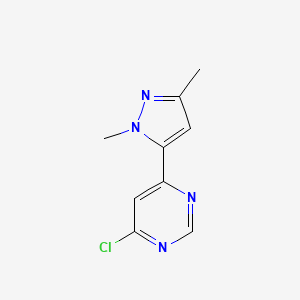

4-氯-6-(1,3-二甲基-1H-吡唑-5-基)嘧啶

描述

“4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a compound that belongs to the pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

Molecular Structure Analysis

The structure of the synthesized compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Chemical Reactions Analysis

The chemical reaction of “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” involves the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, which produces selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Physical And Chemical Properties Analysis

The compound “4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” has a molecular weight of 180.6 .

科学研究应用

1. Tautomeric Forms and Molecular Recognition in Drug Action

嘧啶类化合物,包括4-氯-6-(1,3-二甲基-1H-吡唑-5-基)嘧啶等衍生物,在生物学和医学中起着至关重要的作用。它们的重要性在于它们存在于DNA碱基中,并且药物的靶向作用依赖于涉及氢键结合的分子识别过程。具体来说,类似于4-氯衍生物的氨基嘧啶阳离子的不同互变形式展示了不同的氢键结合和晶体结构,影响了它们在制药应用中的(Rajam et al., 2017)。

2. Synthesis and Potential Pharmacological Properties

合成4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶,这是一个密切相关的衍生物,强调了它作为其他二取代嘧啶的中间体的作用。这些化合物可能具有有用的药理特性,表明了4-氯衍生物在药物开发中的潜力(Ogurtsov & Rakitin, 2021)。

3. Role in Antibacterial and Anticancer Research

与4-氯化合物相关的创新性吡唑并[1,5-a]嘧啶衍生物已被合成并表征具有抗菌活性。探索它们与牛血清白蛋白(BSA)等血浆蛋白的相互作用为它们作为抗菌和抗癌药物的潜在医学应用提供了见解(He et al., 2020)。

4. Anticonvulsant and Tranquilizer Properties

类似于4-氯-6-(1,3-二甲基-1H-吡唑-5-基)嘧啶的化合物,特别是缩合噻吩嘧啶,已被开发并评估其抗抽搐和镇静作用。这项研究拓宽了对这类化合物在神经学和精神病学中潜在治疗用途的理解(Oganisyan et al., 2007)。

5. Potential in Antiviral Research

对与4-氯衍生物具有结构相似性的2-(3-烷氧基-1H-吡唑-1-基)嘧啶的研究揭示了它们显著的抗病毒特性。这项研究有助于理解嘧啶类化合物作为抗病毒药物发现中有价值的候选药物,在麻疹等疾病中的应用(Munier-Lehmann et al., 2015)。

作用机制

Target of Action

It’s worth noting that 1h-pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, have been found to exhibit various biological activities, including anti-inflammatory, antiproliferative, and antifungal activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It has been shown that the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product, 6-(chloromethyl)-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.

Result of Action

Given the potential biological activities of 1h-pyrazolo[3,4-d]pyrimidines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

安全和危害

属性

IUPAC Name |

4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYNMYXGTIMMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

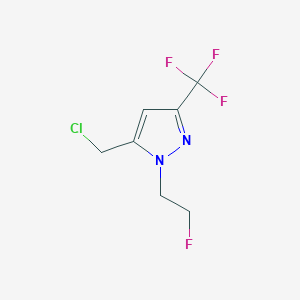

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)